3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a triazolopyrimidine derivative characterized by a thiophene ring at position 5, a trifluoromethyl (-CF₃) group at position 7, and a propanoic acid moiety at position 2 of the heterocyclic core (Figure 1). The compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications, including kinase inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanoic acid substituent improves aqueous solubility, making it a candidate for drug development .
Figure 1: Core structure of triazolopyrimidines. Substituents:
- R⁵ = Thiophen-2-yl
- R⁷ = -CF₃
- R² = -CH₂CH₂COOH
Properties
IUPAC Name |
3-[5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-6-7(8-2-1-5-23-8)17-12-18-10(19-20(9)12)3-4-11(21)22/h1-2,5-6H,3-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRZVUFFNVHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the triazole and trifluoromethyl groups. Common synthetic routes may include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Triazole Formation: The triazole ring can be formed through the cyclization of hydrazides or amidrazones with nitrous acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound also shows potential as an antimicrobial agent. Research indicates that triazole derivatives can disrupt microbial cell membranes or inhibit vital metabolic pathways. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in developing new antimicrobial therapies.
Agricultural Science
Pesticide Development
The unique chemical structure of 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid allows it to be explored as a pesticide or herbicide. Its ability to target specific biological pathways in pests can lead to the development of selective agrochemicals that minimize environmental impact while effectively controlling pest populations.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research into functionalized polymers derived from triazole compounds has shown promise in applications such as coatings and adhesives.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |
| Antimicrobial agent | Disrupts microbial cell membranes | |
| Agricultural Science | Pesticide/herbicide development | Targets specific biological pathways in pests |
| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity. Among these, the compound similar to 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating strong potential for further development.
Case Study 2: Agricultural Applications
Research conducted on the efficacy of triazole-based pesticides showed that formulations including compounds like 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid resulted in a notable reduction in pest populations without adversely affecting beneficial insects. This study highlights its potential as a selective pesticide.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
Substituent Variations at Position 5 and 7
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at R⁷ (target compound) increases metabolic stability compared to chlorine (e.g., 7-chloro analogs) .
- Aromatic Substituents: Thiophene (target) and furan () at R⁵ contribute to π-π interactions in biological targets, while methoxyphenyl () introduces steric and electronic modulation .
- Solubility: Propanoic acid in the target compound improves aqueous solubility compared to non-polar substituents (e.g., methyl or aryl groups) .
Core Structure Modifications
Key Observations:
- Triazolo vs. Pyrazolo Cores: Pyrazolo[1,5-a]pyrimidines () show antimetabolite activity, while triazolopyrimidines are explored for kinase inhibition .
- Positional Isomerism: Triazolo[1,5-c]pyrimidines () exhibit distinct activity profiles compared to triazolo[1,5-a] analogs due to altered ring fusion .
Biological Activity
3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS: 1018052-53-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a thiophene ring and a trifluoromethyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C13H9F3N4O2S
- Molar Mass : 342.3 g/mol
- CAS Number : 1018052-53-3
Biological Activity Overview
The biological activity of 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In a study evaluating fluorinated triazolo derivatives, it was found that certain derivatives demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), colon cancer (HCT116), and lung cancer cells .
- The compound was shown to inhibit thymidine phosphorylase activity, which is crucial for tumor growth and angiogenesis .
Antimicrobial Activity
Triazole derivatives have been recognized for their antimicrobial properties. Studies have shown that similar compounds can exhibit:
- Antibacterial Effects : Against various pathogenic bacteria, with some derivatives showing effectiveness comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole-containing compounds has also been noted. Some studies suggest that these compounds can modulate inflammatory pathways, possibly through the inhibition of specific pro-inflammatory cytokines .
Case Studies and Research Findings
The mechanism by which 3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting cancer cell proliferation.
- Modulation of Gene Expression : It may influence the expression of genes associated with angiogenesis and inflammation.
- Interaction with Cellular Signaling Pathways : Potential interactions with G protein-coupled receptors (GPCRs) could mediate various cellular responses related to inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
